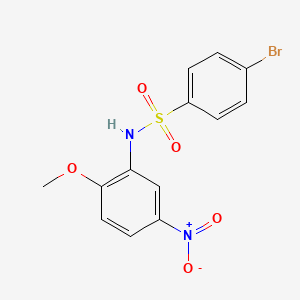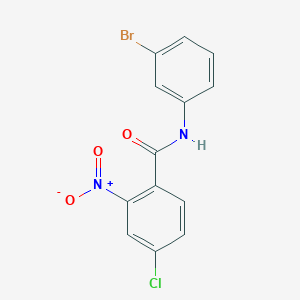![molecular formula C15H10BrN3O3S2 B3569838 N-(4-bromophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3569838.png)
N-(4-bromophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide
Overview
Description
N-(4-bromophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a thioester derivative of the benzothiazole family and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide is based on its ability to bind to amyloid fibrils and other protein aggregates. It interacts with the hydrophobic regions of the protein aggregates and forms stable complexes, which can be detected by fluorescence spectroscopy. The binding of this compound to the protein aggregates prevents further aggregation and promotes disaggregation, leading to the inhibition of protein aggregation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the formation of amyloid fibrils and other protein aggregates, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to induce photo-oxidation of cancer cells, leading to cell death. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(4-bromophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide in lab experiments is its high sensitivity and selectivity for detecting protein aggregates. It can detect protein aggregates at low concentrations and in complex biological matrices. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Careful optimization of the experimental conditions is required to avoid any cytotoxic effects.
Future Directions
There are several future directions for the use of N-(4-bromophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide in scientific research. One of the areas of interest is the development of new compounds based on the structure of this compound with improved properties for detecting and inhibiting protein aggregation. Another area of interest is the application of this compound in the diagnosis and treatment of neurodegenerative diseases and cancer. Further studies are required to fully understand the mechanism of action and the potential toxicity of this compound in vivo.
Scientific Research Applications
N-(4-bromophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide has been extensively used in scientific research as a fluorescent probe for detecting protein aggregation and amyloid fibril formation. It has also been used to study the inhibition of protein aggregation and the mechanism of action of various compounds. Additionally, it has been used as a photosensitizer in photodynamic therapy for cancer treatment.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O3S2/c16-9-1-3-10(4-2-9)17-14(20)8-23-15-18-12-6-5-11(19(21)22)7-13(12)24-15/h1-7H,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBSJPHOLFOMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-benzyl-4-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3569760.png)

![dimethyl 5-[(4-chloro-2-nitrobenzoyl)amino]isophthalate](/img/structure/B3569772.png)
![methyl 4-{[(4-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B3569776.png)



![dimethyl 5-[(4-methoxy-3-nitrobenzoyl)amino]isophthalate](/img/structure/B3569805.png)



![N-[4-(benzyloxy)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3569832.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3569847.png)
![{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B3569857.png)
